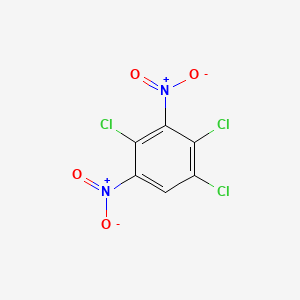

1,2,4-Trichloro-3,5-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2O4/c7-2-1-3(10(12)13)5(9)6(4(2)8)11(14)15/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMRACCIIIDSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181290 | |

| Record name | 1,2,4-Trichloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2678-21-9 | |

| Record name | 1,3-Dinitro-2,4,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2678-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichloro-3,5-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002678219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olpizan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trichloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichloro-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-1,2,4-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/539V5Y7R7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3,5-dinitrobenzene can be synthesized through the nitration of 1,2,4-trichlorobenzene. The nitration process involves the use of a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at elevated temperatures to ensure complete nitration .

Industrial Production Methods

In industrial settings, the production of 1,2,4-trichloro-3,5-dinitrobenzene involves the controlled nitration of 1,2,4-trichlorobenzene. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully monitored to ensure the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-3,5-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as ammonia or sodium azide.

Electrophilic Aromatic Substitution: The compound can undergo further nitration to form higher substituted nitro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Aqueous ammonia or sodium azide is used as the nucleophile.

Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid are used as nitrating agents.

Major Products Formed

Nucleophilic Substitution: The major products formed are the corresponding amino or azido derivatives of 1,2,4-trichloro-3,5-dinitrobenzene.

Electrophilic Aromatic Substitution: The major products formed are higher substituted nitro derivatives, such as 1,3,5-trichloro-2,4,6-trinitrobenzene.

Scientific Research Applications

1,2,4-Trichloro-3,5-dinitrobenzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research on 1,2,4-trichloro-3,5-dinitrobenzene includes its potential use in the development of pharmaceuticals.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-trichloro-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .

Comparison with Similar Compounds

Chlorinated Benzenes Without Nitro Groups

1,2,4-Trichlorobenzene (1,2,4-TCB; CAS 120-82-1) :

- Structure : Three chlorine substituents (positions 1, 2, 4).

- Properties : Higher LogP (~4.0–4.5) due to absence of polar nitro groups, enhancing environmental persistence.

- Degradation : Degraded by Pseudomonas sp. via dioxygenation to form 3,4,6-trichlorocatechol, releasing chloride ions .

- Applications : Solvent, dielectric fluid.

1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB) :

Key Difference : Nitro groups in 1,2,4-Trichloro-3,5-dinitrobenzene reduce lipophilicity but increase electron deficiency, altering degradation kinetics and applications.

Chlorinated Nitrobenzenes

1,2,3-Trichloro-4,6-dinitrobenzene :

1,2,4-Trichloro-5-nitrobenzene :

1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) :

Other Structural Analogs

- 2,4-Dinitrophenol and 3,5-Dinitrobenzoic Acid: Properties: Polar functional groups (-OH, -COOH) increase water solubility compared to 1,2,4-Trichloro-3,5-dinitrobenzene . Analytical Separation: Require distinct HPLC conditions due to ionizable groups .

Physicochemical and Environmental Properties

| Compound | Molecular Weight (g/mol) | LogP | Key Substituents | Degradation Pathway | Applications |

|---|---|---|---|---|---|

| 1,2,4-Trichloro-3,5-dinitrobenzene | 271.43 | 3.14 | 3Cl, 2NO₂ | Limited microbial degradation | Industrial synthesis |

| 1,2,4-Trichlorobenzene | 181.45 | ~4.2 | 3Cl | Dioxygenation to chlorocatechol | Solvent, dielectric fluid |

| 1,2,3-Trichloro-4,6-dinitrobenzene | 280.39 | ~3.5 | 3Cl, 2NO₂ | Not well characterized | Antifouling agent |

| Tecnazene | 260.89 | ~3.8 | 4Cl, 1NO₂ | Nitrite release, dechlorination | Pesticide |

Research Findings

- Degradation Resistance: The dual nitro groups in 1,2,4-Trichloro-3,5-dinitrobenzene hinder microbial catabolism compared to mono-nitro analogs like tecnazene, leading to environmental persistence .

- Crystallography : Meta-substituted nitro groups (positions 3, 5) induce significant lattice distortions in solid-state structures, as seen in related trichloroacetamide derivatives .

- Analytical Challenges : Its separation from other dinitroaromatics requires specialized HPLC columns due to substituent positioning .

Biological Activity

1,2,4-Trichloro-3,5-dinitrobenzene (TCDNB) is a chlorinated aromatic compound with significant applications in various fields, including explosives and chemical synthesis. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of TCDNB, focusing on its toxicity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 232.48 g/mol

- Structure : TCDNB features three chlorine atoms and two nitro groups attached to a benzene ring, which significantly influences its reactivity and biological interactions.

Toxicological Profile

TCDNB exhibits various toxicological effects that have been documented in multiple studies. The following table summarizes key findings regarding its toxicity:

The biological activity of TCDNB can be attributed to several mechanisms:

- Reactive Metabolites : TCDNB undergoes metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.

- Oxidative Stress : Exposure to TCDNB has been linked to increased oxidative stress markers in various cell types, contributing to cellular damage.

- Inhibition of Enzymatic Activity : TCDNB has been shown to inhibit certain enzymatic pathways, affecting cellular metabolism and signaling.

Case Study 1: Aquatic Toxicity Assessment

A study evaluated the effects of TCDNB on Tetrahymena thermophila, a model organism for aquatic toxicity testing. The results indicated significant growth inhibition at concentrations above 0.5 mg/L, with an observed LC50 value of approximately 0.8 mg/L after 48 hours of exposure. This highlights the compound's potential risk to aquatic ecosystems .

Case Study 2: Genotoxic Effects in Bacterial Systems

Research conducted using Salmonella typhimurium demonstrated that TCDNB induces mutations at concentrations as low as 10 µg/plate. The study utilized the Ames test to assess mutagenicity, revealing that TCDNB acts as a genotoxic agent through the formation of DNA adducts .

Case Study 3: Occupational Exposure Risks

The NIOSH Occupational Exposure Banding process evaluated TCDNB's potential health risks for workers exposed to this compound in industrial settings. It was categorized into Tier 3 due to its moderate acute toxicity and potential reproductive effects, necessitating stringent exposure controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Trichloro-3,5-dinitrobenzene, and how can purity be validated?

- Methodology : Stepwise synthesis involves chlorination of benzene derivatives followed by nitration. For example, chlorination of nitrobenzene derivatives under controlled temperatures (e.g., 40–60°C) with FeCl₃ as a catalyst, followed by nitration using HNO₃/H₂SO₄ at low temperatures to avoid over-nitration.

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or byproducts. Mass spectrometry (EI-MS) can verify molecular ion peaks .

Q. How can structural and electronic properties be characterized for this compound?

- Techniques :

- X-ray crystallography to resolve meta-substitution effects on crystal packing (e.g., monoclinic vs. orthorhombic systems) .

- Vibrational spectroscopy (IR/Raman) to identify nitro (─NO₂) and C─Cl stretching modes.

- DFT calculations to map electron density distributions, particularly the electron-withdrawing effects of nitro groups on aromatic ring reactivity .

Advanced Research Questions

Q. How do the meta-nitro groups influence electrophilic substitution reactivity in downstream reactions?

- Mechanistic Insight : Nitro groups deactivate the benzene ring, directing further substitutions to less hindered positions. For example, sulfonation or halogenation may occur at the 2- or 6-positions if steric effects from chlorine atoms permit.

- Experimental Design : Competitive reaction studies using substituents like ─SO₃H or ─Br under varying conditions (e.g., H₂SO₄ vs. AlCl₃ catalysis) to track regioselectivity .

Q. What are the environmental degradation pathways, and how can degradation products be analyzed?

- Pathways : Hydrolysis (pH-dependent), photolysis (UV/Vis irradiation), and microbial degradation (e.g., Pseudomonas spp.).

- Analytical Methods :

- GC-MS with electron capture detection (ECD) for chlorinated byproducts .

- LC-QTOF-MS to identify polar intermediates like nitro-phenols or carboxylic acids .

Q. How does the compound’s solubility and partitioning behavior affect its application in drug delivery or environmental mobility?

- Key Data :

- LogP (predicted ~3.2) indicates moderate hydrophobicity, suggesting potential bioaccumulation .

- Solubility : Low in water (<1 mg/L at 25°C) but higher in DMSO or dichloromethane.

Contradictions and Data Gaps

- Synthetic Yields : and describe nitration methods but lack yield optimization data for multi-substituted nitroarenes.

- Toxicity Profiles : While mentions pesticide derivatives, no direct ecotoxicity data exists for 1,2,4-Trichloro-3,5-dinitrobenzene. Standardized OECD 207 (earthworm toxicity) or algal growth inhibition tests are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.